molecular formula C20H17IN2 B5019138 1-ethyl-3-(2-quinolinyl)quinolinium iodide

1-ethyl-3-(2-quinolinyl)quinolinium iodide

Cat. No. B5019138
M. Wt: 412.3 g/mol
InChI Key: MOAUIGLVBROVJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(2-quinolinyl)quinolinium iodide, also known as EQQ, is a fluorescent dye used in various scientific research applications. It is a cationic dye that is commonly used for labeling and imaging of biological molecules, such as proteins, DNA, and RNA. EQQ is a popular choice for researchers due to its high fluorescence quantum yield, photostability, and low toxicity.

Mechanism of Action

1-ethyl-3-(2-quinolinyl)quinolinium iodide is a cationic dye that binds to negatively charged biological molecules, such as DNA and RNA. The binding of this compound to these molecules results in a shift in the absorption and emission spectra, which allows for the detection and imaging of the labeled molecules.
Biochemical and Physiological Effects:
This compound has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration and duration of exposure to this compound can affect cell viability and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-3-(2-quinolinyl)quinolinium iodide is its high fluorescence quantum yield and photostability, which allows for long-term imaging and detection. This compound is also compatible with various biological samples, including live cells and tissues. However, one limitation of this compound is its sensitivity to pH and ionic strength, which can affect the binding affinity and fluorescence intensity.

Future Directions

There are several future directions for research involving 1-ethyl-3-(2-quinolinyl)quinolinium iodide. One area of interest is the development of new synthesis methods and modifications of this compound to improve its properties, such as increased photostability and sensitivity. Another direction is the application of this compound in new research areas, such as drug discovery and nanotechnology. Additionally, the use of this compound in combination with other fluorescent dyes and imaging techniques can provide new insights into biological processes and interactions.

Synthesis Methods

The synthesis of 1-ethyl-3-(2-quinolinyl)quinolinium iodide involves the reaction of 2-quinolinylboronic acid with 1-ethyl-3-iodoquinoline in the presence of a palladium catalyst. The reaction takes place in an organic solvent, such as dimethylformamide or tetrahydrofuran, under an inert atmosphere. The resulting product is purified by column chromatography to obtain this compound as a yellow powder.

Scientific Research Applications

1-ethyl-3-(2-quinolinyl)quinolinium iodide has various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It is commonly used for labeling and imaging of biological molecules, such as proteins, DNA, and RNA. This compound has also been used for studying protein-protein interactions, membrane dynamics, and intracellular trafficking.

properties

IUPAC Name

1-ethyl-3-quinolin-2-ylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2.HI/c1-2-22-14-17(13-16-8-4-6-10-20(16)22)19-12-11-15-7-3-5-9-18(15)21-19;/h3-14H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUIGLVBROVJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.